2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-20-9-3-8-16-22(18,19)13-7-6-12-14-10(13)4-2-5-11(14)15(17)21-12/h2,4-7,16H,3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHFUOHLBEJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)SC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide typically involves multi-step organic reactions. One common method includes the copper-catalyzed synthesis of polysubstituted naphtho[1,8-bc]thiophenes. This process involves the use of 8-halo-1-ethynylnaphthalenes and potassium ethylxanthate as the sulfur source. The reaction proceeds through Ullmann-type C(aryl)–S bond formation and the α-addition of an alkyne bond, resulting in high yields of the desired product .
Chemical Reactions Analysis
2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or thiol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role as a kinase inhibitor , which can enhance the effectiveness of antibiotics against resistant bacterial strains. For instance, it has been studied for its ability to increase the sensitivity of Staphylococcus aureus to beta-lactam antibiotics, making it a candidate for treating infections caused by resistant bacteria .
Case Study: Antibiotic Resistance
A significant study demonstrated that the administration of kinase inhibitors, including derivatives of 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid, could effectively reduce the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro and in vivo. The results indicated a dose-dependent inhibition of bacterial growth, showcasing the compound's potential as an adjunct therapy in antibiotic treatment regimens .
Beyond its antibacterial properties, this compound has exhibited a range of biological activities:
- Anticancer Properties : Research has shown that derivatives of naphtho[1,8-bc]thiophene compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
- Antioxidant Activity : Compounds similar to 2-Oxo-2H-naphtho[1,8-bc]thiophene have been noted for their ability to scavenge free radicals, thereby potentially reducing oxidative stress-related damage in cells.
Material Science Applications
In addition to its medicinal applications, 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide can be utilized in material science as a precursor for synthesizing novel organic materials. Its unique structure allows it to be incorporated into polymers and other materials that require specific electronic or optical properties.
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Kinase inhibitor enhancing antibiotic efficacy | Combatting antibiotic resistance |
| Anticancer Research | Inducing apoptosis in cancer cells | Development of new cancer therapies |
| Antioxidant Research | Scavenging free radicals | Potential therapeutic use in oxidative stress disorders |
| Material Science | Precursor for organic materials | Development of advanced materials with tailored properties |
Mechanism of Action
The mechanism of action of 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Analogs Identified in Literature:
2-Oxo-2H-naphtho[1,8-bc]furan-6-yl 4-nitrobenzoate (CF9)
- Core Structure : Furan (oxygen-containing) instead of thiophene.
- Functional Groups : 4-Nitrobenzoate ester at position 6.
- Biological Role : Co-crystallized with E. coli thymidylate synthase (PDB ID: 4LRR), demonstrating competitive inhibition via ternary complex formation with dUMP and F9 .
2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid derivatives Core Structure: Thiophene (sulfur-containing) with sulfonic acid or amide substitutions. Functional Groups: Variants include sulfonamides, esters, and nitrobenzoates. Biological Role: Limited structural data, but sulfur’s larger atomic radius and polarizability may enhance π-stacking or hydrophobic interactions compared to furan analogs.
Comparative Analysis (Table 1):
Functional Group Impact on Activity
- Thiophene vs. However, furan’s smaller size may allow tighter packing in active sites.
- Amide vs. coli TS). In contrast, the nitrobenzoate ester in CF9 relies on π-π stacking with aromatic residues .
Biological Activity
2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 321.41 g/mol. The compound features a naphthalene structure fused with a thiophene ring, along with a sulfonic acid group and an amide functional group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
| Klebsiella pneumoniae | 15.6 μg/mL |
These results indicate that the compound exhibits a broad spectrum of antibacterial activity comparable to established antibiotics like gentamicin .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using the MTT assay on mouse fibroblast cell lines (L929). The results demonstrated high cell viability (>90%) at concentrations up to 25 µg/mL, indicating low cytotoxicity and suggesting a favorable safety profile for further development .
Antifungal Activity
In addition to antibacterial properties, the compound has been assessed for antifungal activity. Preliminary tests against pathogenic fungi showed moderate effectiveness, although specific MIC values were not detailed in the literature reviewed. The compound's mechanism appears to involve disruption of fungal cell wall integrity, although further studies are needed to elucidate the exact pathways involved .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis, leading to bactericidal effects.
- Disruption of Cell Membrane Integrity : The presence of sulfonic acid groups may enhance interaction with microbial membranes, compromising their integrity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of naphtho[1,8-bc]thiophenes against MRSA and found that modifications at specific positions significantly enhanced antibacterial activity. This suggests that structural modifications can optimize biological activity .
- Cytotoxic Evaluation : Another investigation focused on assessing the cytotoxicity of related compounds against cancer cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
